![molecular formula C10H8N2O3S B12348716 Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-](/img/structure/B12348716.png)
Acetic acid, 2-[(3,4-dihydro-4-oxo-2-quinazolinyl)thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is a heterocyclic compound with the molecular formula C10H8N2O3S and a molecular weight of 236.25 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological and pharmaceutical activities . The presence of both quinazoline and thioacetic acid moieties in its structure makes it a valuable compound for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid typically involves the reaction of 4-hydroxyquinazoline with thioacetic acid under controlled conditions . One common method includes the use of anthranilic acid derivatives, which react with thioacetic acid in the presence of a catalyst to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity . The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, halides; reaction temperature50-100°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
科学研究应用
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-((4-hydroxyquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Hydroxyquinazoline: Shares the quinazoline core but lacks the thioacetic acid moiety.
2-Mercaptoquinazoline: Contains a thiol group instead of the thioacetic acid moiety.
Quinazolinone derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
2-((4-Hydroxyquinazolin-2-yl)thio)acetic acid is unique due to the presence of both the hydroxyquinazoline and thioacetic acid moieties, which confer distinct chemical and biological properties .
属性
分子式 |
C10H8N2O3S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
2-[(4-oxo-4aH-quinazolin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8N2O3S/c13-8(14)5-16-10-11-7-4-2-1-3-6(7)9(15)12-10/h1-4,6H,5H2,(H,13,14) |
InChI 键 |
HYEVICBXPULDIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2C(=NC(=NC2=O)SCC(=O)O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


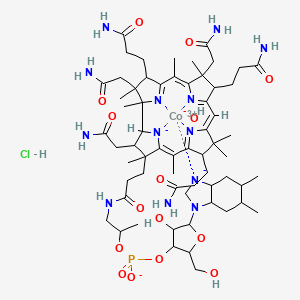
![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12348639.png)
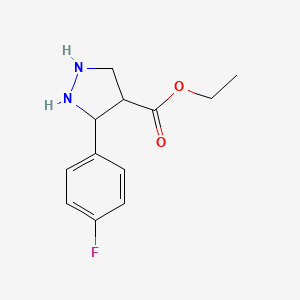
![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)
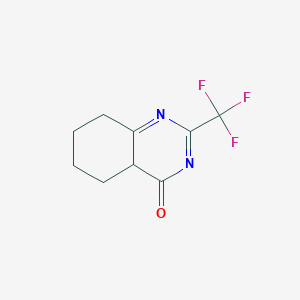
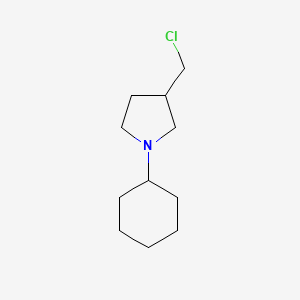
![3-amino-N-[(1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-yl)methyl]propanamide](/img/structure/B12348660.png)
![9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12348661.png)
![6-chloro-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12348673.png)

![N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12348696.png)
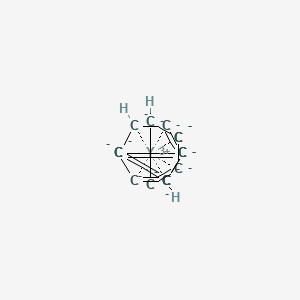
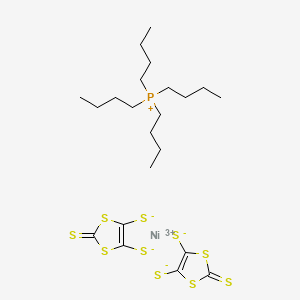
![2-methyl-4-oxo-2,3,3a,5-tetrahydro-1H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B12348728.png)
